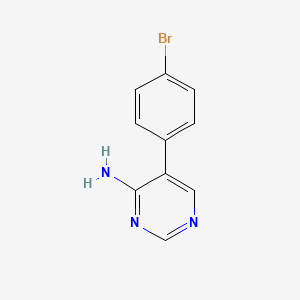

5-(4-Bromophenyl)pyrimidin-4-amine

Description

Propriétés

IUPAC Name |

5-(4-bromophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQNUYRCFKNZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 5-(4-Bromophenyl)pyrimidin-4-amine from 4-bromophenylacetic acid

This guide details the optimized synthetic pathway for 5-(4-Bromophenyl)pyrimidin-4-amine starting from 4-bromophenylacetic acid .

Strategic Overview

The synthesis of 5-arylpyrimidin-4-amines bearing a hydrogen at the C6 position requires a specific regiochemical strategy. While standard malonate-based routes (often found in literature for similar scaffolds) yield 4,6-dihydroxypyrimidines (which require subsequent chlorination and dehalogenation), the Nitrile-Enamine Route is superior for this specific target.

This protocol utilizes a Linear Construction Strategy :

-

Functional Group Interconversion (FGI): Transformation of the acid to the nitrile.

-

C-C Bond Formation: Condensation with a C1 synthon (DMF-DMA) to form an activated enaminonitrile.

-

Heterocyclization: Ring closure with formamidine to yield the pyrimidine core with the amine installed in situ.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals the 2-(4-bromophenyl)acetonitrile as the critical pivot point.

Caption: Retrosynthetic pathway identifying the nitrile as the key intermediate for regioselective pyrimidine construction.

Phase 1: Precursor Synthesis (Acid to Nitrile)

Objective: Convert 4-bromophenylacetic acid to 2-(4-bromophenyl)acetonitrile via the primary amide.

Step 1.1: Formation of 2-(4-Bromophenyl)acetamide

-

Reagents: Thionyl Chloride (

), Ammonium Hydroxide ( -

Solvent: Toluene (for acid chloride formation), THF/Water (for amination).

Protocol:

-

Charge a reaction vessel with 4-bromophenylacetic acid (1.0 equiv) and anhydrous Toluene (5 vol).

-

Add Thionyl Chloride (1.2 equiv) dropwise at room temperature.

-

Heat to reflux (110°C) for 2–3 hours. Monitor cessation of HCl gas evolution.

-

Cool to 0–5°C.

-

Critical Step: Slowly add the acid chloride solution to a pre-cooled (0°C) solution of 28% Ammonium Hydroxide (5.0 equiv) with vigorous stirring. Maintain internal temperature <10°C to prevent hydrolysis.

-

Stir for 1 hour at room temperature. The amide will precipitate.

-

Filter the solid, wash with water (3x) and hexanes (2x). Dry in a vacuum oven at 50°C.

Step 1.2: Dehydration to 2-(4-Bromophenyl)acetonitrile

-

Reagents: Phosphoryl Chloride (

) or Thionyl Chloride ( -

Solvent: Acetonitrile or Toluene.

Protocol:

-

Suspend 2-(4-Bromophenyl)acetamide (1.0 equiv) in Acetonitrile (5 vol).

-

Add

(1.5 equiv) dropwise. -

Heat to reflux (80°C) for 3–4 hours.

-

Monitor by TLC (Ethyl Acetate/Hexane 1:3). The amide spot should disappear.

-

Cool to room temperature and carefully quench into ice water.

-

Extract with Ethyl Acetate or DCM. Wash organic layer with saturated

to remove acidic residues. -

Concentrate to obtain the nitrile.

-

Purification: Usually sufficiently pure (>95%). If needed, recrystallize from Ethanol/Water.

-

Target:2-(4-Bromophenyl)acetonitrile .

-

Phase 2: Pyrimidine Core Synthesis

Objective: Construct the pyrimidine ring using the nitrile as the C4-C5 scaffold.

Step 2.1: Enaminonitrile Formation

This step installs the "C6" carbon atom using a formyl equivalent.

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA ).

-

Conditions: Reflux (Solvent-free or in DMF).

Protocol:

-

Charge 2-(4-Bromophenyl)acetonitrile (1.0 equiv) into a flask.

-

Add DMF-DMA (1.5 – 2.0 equiv).

-

Heat to 90–100°C for 4–6 hours.

-

Work-up: Cool the mixture. The product, 3-(dimethylamino)-2-(4-bromophenyl)acrylonitrile , often precipitates upon cooling or addition of a small amount of cold ethanol/MTBE.

-

Filter and wash with cold MTBE.

Step 2.2: Cyclization to 5-(4-Bromophenyl)pyrimidin-4-amine

-

Reagent: Formamidine Acetate.

-

Solvent: Ethanol or n-Butanol.

-

Base: Sodium Ethoxide (NaOEt) (Optional but recommended for faster kinetics).

Protocol:

-

Dissolve 3-(dimethylamino)-2-(4-bromophenyl)acrylonitrile (1.0 equiv) in Absolute Ethanol (10 vol).

-

Add Formamidine Acetate (1.5 equiv).

-

(Optional) Add NaOEt (1.5 equiv) to neutralize the acetate and liberate the free amidine base in situ.

-

Heat to reflux (78°C) for 6–12 hours.

-

Observation: The reaction mixture typically turns from yellow/orange to a lighter suspension as the pyrimidine forms.

-

-

Monitor by HPLC/TLC. The enamine starting material should be consumed.

-

Work-up:

-

Purification: Recrystallize from Ethanol or Methanol/Water (9:1).

Process Data & Critical Parameters

| Parameter | Range | Criticality | Impact |

| Amidation Temp | <10°C (Addition) | High | Exothermic reaction; high temp causes hydrolysis back to acid. |

| DMF-DMA Stoichiometry | 1.5 – 2.0 equiv | Medium | Excess ensures complete conversion of nitrile; removal of excess is easy (volatile). |

| Cyclization Solvent | EtOH vs n-BuOH | Medium | n-BuOH allows higher reflux temp (118°C) if reaction is sluggish in EtOH. |

| Moisture Control | Strict | High | DMF-DMA and Acid Chlorides are moisture sensitive. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow from starting acid to final aminopyrimidine.

Troubleshooting & Optimization

-

Low Yield in Amidation:

-

Cause: Hydrolysis of acid chloride.

-

Solution: Ensure toluene is anhydrous. Increase

excess. Ensure rapid stirring during quench.

-

-

Incomplete Cyclization (Step 2.2):

-

Cause: Formamidine acetate is a salt and reacts slowly.

-

Solution: Add 1.0–1.5 equiv of NaOEt or KOtBu to generate the free amidine base. Switch solvent to n-Butanol to increase reaction temperature.

-

-

Impurity Formation (Red Color):

-

Cause: Oxidation or polymerization of the enamine.

-

Solution: Perform Step 2.1 and 2.2 back-to-back without long storage of the enamine. Purge solvents with Nitrogen.[11]

-

Safety & Hazards

-

Thionyl Chloride / POCl3: Highly corrosive, releases HCl gas. Use a caustic scrubber.

-

DMF-DMA: Flammable liquid.

-

Brominated Compounds: Potential irritants. Handle in a fume hood.

References

-

Preparation of 4-Bromophenylacetonitrile

- Source: Vertex AI Search Results (ChemicalBook, BenchChem).

- Context: Standard dehydration of amides or substitution of benzyl halides.

-

Link:

-

Synthesis of 4-Amino-5-Arylpyrimidines via Enaminonitriles

- Source: Arkivoc 2008 (ii) 115-123.

- Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.

- Context: Validates the reaction of enaminonitriles with amidines to form the pyrimidine core.

-

Link:

-

General Methodology for Pyrimidine Construction

- Source: Journal of the American Chemical Society.

- Title: Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition.

-

Link:

Sources

- 1. mdpi.com [mdpi.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. itcc.nju.edu.cn [itcc.nju.edu.cn]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 5-(4-bromophenyl)-6-(vinyloxy)pyrimidin-4-amine - SRIRAMCHEM [sriramchem.com]

Application Notes & Protocols for the Synthesis of Key Macitentan Intermediates

Introduction

Macitentan is a potent dual endothelin receptor antagonist indicated for the long-term treatment of pulmonary arterial hypertension (PAH). Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is critically dependent on the high-yield, high-purity production of its key intermediates. This guide provides detailed, field-proven protocols for the synthesis of four crucial intermediates in the manufacturing pathway of Macitentan.

The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in medicinal chemistry and process development.

Overall Synthetic Strategy

The convergent synthesis of Macitentan commonly involves the preparation of three key fragments that are sequentially coupled. The overall strategy is to first construct a central pyrimidine core substituted with a sulfamide side chain, and then to couple this core with a second pyrimidine-containing fragment. This guide will detail the preparation of the foundational building blocks and the assembly of the core structure.

Caption: Convergent synthetic pathway for Macitentan.

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine

This intermediate serves as a crucial building block, often introduced in the final coupling step of the Macitentan synthesis. The following protocol utilizes N-Bromosuccinimide (NBS) for a high-yield, regioselective bromination of 2-aminopyrimidine.

Causality and Experimental Insights

The use of N-bromosuccinimide (NBS) is preferred over liquid bromine in many laboratory and industrial settings due to its solid nature, which makes it easier and safer to handle. Acetonitrile is an excellent solvent for this reaction, as it readily dissolves the starting material and does not compete in the bromination reaction. The reaction is conducted under ice-cooling initially to control the exothermicity of the bromination and then allowed to proceed at room temperature in the dark to prevent radical side reactions that can be initiated by light, ensuring a high yield of the desired product.[1]

Experimental Protocol

-

To a flask equipped with a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).

-

Dissolve the 2-aminopyrimidine in acetonitrile (approx. 10 mL per gram of starting material).

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate container, dissolve N-bromosuccinimide (NBS) (1.05-1.1 eq) in acetonitrile.

-

Slowly add the NBS solution to the cooled 2-aminopyrimidine solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight, protected from light.

-

Monitor the reaction to completion using TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Add deionized water (approx. 40 mL per gram of initial starting material) to the residue and stir vigorously to form a slurry.

-

Collect the solid product by suction filtration and wash the filter cake with additional deionized water.

-

Dry the white to pale-yellow solid in a vacuum oven at 50 °C to a constant weight.

Data Summary Table

| Reagent | Molar Eq. | Purpose | Typical Yield | Purity (HPLC) |

| 2-Aminopyrimidine | 1.0 | Starting Material | - | >99% |

| N-Bromosuccinimide | 1.05 | Brominating Agent | - | >98% |

| Acetonitrile | Solvent | Reaction Medium | - | Anhydrous |

| Product | - | Intermediate | ~97%[1] | >98% |

An alternative, cost-effective method involves using liquid bromine in a halogenated solvent with an inorganic base, which can be advantageous for large-scale production.[2]

Protocol 2: Synthesis of N-Propylsulfamide Potassium Salt

This reagent provides the N-propylsulfamide side chain of Macitentan. The synthesis is a robust, multi-step process starting from chlorosulfonyl isocyanate, involving a protection-reaction-deprotection sequence to ensure high purity of the final potassium salt.[3]

Causality and Experimental Insights

This four-step synthesis is designed for control and purity.[3]

-

BOC Protection: Chlorosulfonyl isocyanate is highly reactive. Reacting it first with tert-butanol forms a BOC-protected aminosulfonyl chloride. This masks the highly reactive isocyanate, preventing polymerization and directing the subsequent reaction toward the desired sulfamide.

-

Sulfamide Formation: The BOC-protected intermediate is then reacted with n-propylamine. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving it to completion.

-

BOC Deprotection: The tert-butoxycarbonyl (BOC) group is an acid-labile protecting group. Treatment with a strong acid like HCl in dioxane efficiently removes it to yield the free sulfamide.

-

Salt Formation: The final sulfamide is treated with potassium tert-butoxide, a strong base, to deprotonate the sulfamide nitrogen, forming the potassium salt. This salt is often used in subsequent steps as it is a more reactive nucleophile than the free sulfamide.[3][4]

Caption: Four-step synthesis of N-Propylsulfamide Potassium Salt.

Experimental Protocol

-

Step 1 & 2 (BOC-Sulfamide Formation):

-

Dissolve chlorosulfonyl isocyanate (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Slowly add tert-butanol (1.0 eq) and allow the reaction to warm to room temperature over 1 hour.

-

In a separate flask, dissolve n-propylamine (1.0 eq) and triethylamine (3.0 eq) in DCM and cool to 0 °C.

-

Slowly add the solution from the first step to the amine solution. Stir overnight at room temperature.

-

Concentrate the mixture, redissolve in ethyl acetate, wash with water and brine, dry over sodium sulfate, and evaporate to yield the crude BOC-protected N-propylsulfamide.

-

-

Step 3 (Deprotection):

-

Dissolve the crude product from the previous step in a solution of ~5 M HCl in dioxane.

-

Stir at room temperature for 4-8 hours until deprotection is complete (monitor by TLC/LC-MS).

-

Evaporate the solvent under reduced pressure to yield N-propylsulfamide hydrochloride.

-

-

Step 4 (Salt Formation):

-

Dissolve the N-propylsulfamide hydrochloride in methanol.

-

Add a solution of potassium tert-butoxide (1.0 eq) in methanol.

-

Stir for 3 hours at room temperature.

-

Evaporate the solvent. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield the final potassium salt.

-

Data Summary Table

| Reagent (Key Steps) | Molar Eq. | Purpose | Overall Yield |

| Chlorosulfonyl isocyanate | 1.0 | Sulfonyl source | - |

| n-Propylamine | 1.0 | Amine source | - |

| HCl in Dioxane | Excess | Deprotection agent | - |

| Potassium tert-butoxide | 1.0 | Base for salt formation | 46-98%[3] |

Protocol 3: Synthesis of N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide

This is the first core intermediate, formed by the selective nucleophilic substitution of one chlorine atom on the central pyrimidine ring. The protocol described here is an optimized industrial process that generates the required nucleophile in situ.

Causality and Experimental Insights

The traditional method involves reacting 5-(4-bromophenyl)-4,6-dichloropyrimidine with the pre-formed, isolated N-propylsulfamide potassium salt.[3] However, this salt is notoriously hygroscopic, making it difficult to handle, store, and dose accurately, which can negatively impact yield and purity on a large scale.[5]

The improved protocol avoids this issue by using N-propylsulfamide directly.[5] A strong base, potassium tert-butoxide, is added to the reaction mixture containing both the dichloropyrimidine and the N-propylsulfamide in DMSO. This forms the reactive potassium salt in situ, which immediately reacts with the dichloropyrimidine. This "one-pot" approach simplifies the process, improves production efficiency, reduces solvent usage, and circumvents the problems associated with the hygroscopic salt.[5][6] The reaction proceeds selectively at one of the two chlorine atoms due to electronic and steric factors.

Experimental Protocol

-

Charge a reaction vessel with dimethyl sulfoxide (DMSO) (approx. 10 mL per gram of dichloropyrimidine).

-

Add N-propylsulfamide (1.2 eq) and 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) to the DMSO and stir to dissolve.[5]

-

To this solution, add potassium tert-butoxide (1.2 eq) portion-wise, keeping the temperature at or below 30 °C.

-

Stir the reaction mixture at room temperature (25-30 °C) for 4-6 hours.[5][6]

-

Monitor the reaction to completion by TLC or LC-MS.

-

Upon completion, slowly add the reaction mixture to a vessel containing deionized water (approx. 50 mL per gram of dichloropyrimidine) to precipitate the product.

-

Acidify the slurry with a 10% citric acid solution to a pH of ~6.5 to ensure complete precipitation.[6][7]

-

Stir the slurry for 1-2 hours, then collect the solid by filtration.

-

Wash the filter cake thoroughly with water to remove residual DMSO and salts.

-

Dry the product in a vacuum oven at 50-55 °C. The crude product can be recrystallized from methanol if higher purity is required.[5]

Data Summary Table

| Reagent | Molar Eq. | Purpose | Typical Yield | Purity (HPLC) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 1.0 | Pyrimidine Core | - | >99% |

| N-Propylsulfamide | 1.2 | Side Chain Source | - | >98% |

| Potassium tert-butoxide | 1.2 | Base (in situ salt formation) | - | >99% |

| DMSO | Solvent | Reaction Medium | - | Anhydrous |

| Product | - | Core Intermediate 1 | ~67-85%[5] | >99% |

Protocol 4: N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl]-N'-propylsulfamide

This second core intermediate is prepared by displacing the remaining chlorine atom with an ethylene glycol unit. This step introduces the linker to which the final pyrimidine ring will be attached.

Causality and Experimental Insights

This reaction is a nucleophilic aromatic substitution where the alkoxide, formed from ethylene glycol and a strong base, displaces the chloride on the pyrimidine ring. A large excess of ethylene glycol is often used, serving as both reactant and solvent, which helps to drive the reaction to completion.[6] Potassium tert-butoxide is an effective base for generating the nucleophilic alkoxide.[3] The reaction requires elevated temperatures (100-105 °C) to overcome the activation energy for the substitution.[6] While long reaction times (up to 70 hours) have been reported in some solvents like dimethoxyethane[3], using ethylene glycol as the solvent can significantly reduce the reaction time to a more industrially feasible 12-14 hours.[6]

Caption: Synthesis of the hydroxyethoxy intermediate.

Experimental Protocol

-

Charge a reaction vessel with ethylene glycol (approx. 10 mL per gram of starting material).

-

Cool the ethylene glycol to 10-15 °C.

-

Slowly add potassium tert-butoxide (3.0-5.0 eq) to the ethylene glycol and stir for 30 minutes, allowing the mixture to warm to room temperature.[3][6]

-

Add the N-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfamide (1.0 eq) from the previous step to the mixture.

-

Heat the reaction mixture to 100-105 °C and maintain for 12-14 hours.[6]

-

Monitor the reaction to completion by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Add water and methanol to the mixture, then adjust the pH to ~7 using a citric acid solution to precipitate the product.

-

Stir the resulting slurry for 2-3 hours at room temperature.

-

Collect the solid by filtration, wash with water, and suck dry.

-

Dry the product in a vacuum oven at 50-55 °C. Further purification can be achieved by recrystallization from an alcohol such as methanol.[8]

Data Summary Table

| Reagent | Molar Eq. | Purpose | Typical Yield | Purity (HPLC) |

| Core Intermediate 1 | 1.0 | Starting Material | - | >99% |

| Ethylene Glycol | Large Excess | Reactant & Solvent | - | >99% |

| Potassium tert-butoxide | 3.0 - 5.0 | Base | - | >99% |

| Product | - | Core Intermediate 2 | 70-90%[3] | >99% |

References

-

Fichter, R., & Bonvicino, G. E. (Year). A simplified method to prepare 2-amino-5-bromopyrimidine. Journal of Chemical Education.

-

BenchChem. (2025). N-Propyl-sulfamide Sodium Salt.

-

Actelion Pharmaceuticals Ltd. (2017). Process for preparation of macitentan. Patent WO2017191565A1.

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

Quick Company. (Year). Improved Process For Synthesis Of Macitentan.

-

ChemicalBook. (Year). 2-Amino-5-bromopyrimidine synthesis.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of N-Despropyl Macitentan-d4.

-

Home Sunshine Pharma. (Year). N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6.

-

Actelion Pharmaceuticals Ltd. (2014). New preparation method of macitentan intermediate. Patent CN103819411A.

-

Actelion Pharmaceuticals Ltd. (2021). Method for preparing macitentan and intermediate compound thereof. Patent US20210300880A1.

-

Guangzhou Liwei Chemical Co Ltd. (2013). Preparation method of 2-amino-5-bromopyrimidine compound. Patent CN103012284A.

Sources

- 1. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]

- 6. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Improved Process For Synthesis Of Macitentan [quickcompany.in]

High-Fidelity Amination of 5-(4-bromophenyl)-4-chloropyrimidine

Executive Summary & Strategic Context

This Application Note details the chemo-selective amination of 5-(4-bromophenyl)-4-chloropyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, JAK) and GPCR antagonists (e.g., Endothelin receptor antagonists like Macitentan).

The core synthetic challenge—and opportunity—lies in the distinct reactivity profiles of the two halogen substituents. The pyrimidine C4-chloride is highly activated for Nucleophilic Aromatic Substitution (

Mechanistic Insight & Chemo-Selectivity

To ensure protocol reliability, one must understand the electronic underpinnings driving this reaction.

The Reactivity Hierarchy

The reaction proceeds via an Addition-Elimination (

-

C4-Cl Activation: The pyrimidine ring is electron-deficient (π-deficient).[1] The nitrogen atoms at positions 1 and 3 inductively withdraw electron density, making C4 highly electrophilic. The intermediate Meisenheimer complex is stabilized by the ability of the ring nitrogens to accept the negative charge.

-

Phenyl-Br Inertness: The phenyl ring lacks the heteroatoms required to stabilize the anionic intermediate of an

reaction. Therefore, the bromine bond remains intact unless specific metal catalysts (Pd, Ni) are introduced.

Mechanistic Pathway (Visualization)

The following diagram illustrates the selective attack of the amine nucleophile on the C4 position and the stabilization of the intermediate.

Figure 1: Mechanistic pathway showing the selective

Experimental Protocols

Protocol A: Thermal Displacement (Standard Scale)

Best for: Scalable synthesis (grams to kilograms), non-volatile amines, and standard laboratory setups.

Reagents:

-

Substrate: 5-(4-bromophenyl)-4-chloropyrimidine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent:

-Butanol (preferred) or Isopropanol (IPA)

Procedure:

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the substrate and solvent (concentration 0.2 M – 0.5 M).

-

Note:

-Butanol is preferred over Ethanol/IPA for sterically hindered amines due to its higher boiling point (117°C), which drives the reaction to completion faster.

-

-

Add Base & Amine: Add DIPEA followed by the amine .

-

Tip: If using an amine hydrochloride salt, increase the base to 3.0 equiv.

-

-

Heat: Heat the mixture to 100–110°C (or reflux if using IPA) under an inert atmosphere (

or Ar). -

Monitor: Monitor by LC-MS or TLC.

-

Validation: Look for the disappearance of the starting material peak. The product should retain the characteristic 1:1 isotopic pattern of Bromine (

) but lose the Cl pattern.

-

-

Workup (Precipitation Method - Preferred):

-

Cool the reaction mixture to room temperature.

-

If the product precipitates: Filter and wash with cold MeOH or Water.

-

If homogenous: Pour the mixture into 10 volumes of ice-water with vigorous stirring. The hydrophobic product typically precipitates. Filter and dry.[2]

-

Protocol B: Microwave-Assisted (High-Throughput)

Best for: Library generation, volatile amines, or deactivated nucleophiles (e.g., anilines).

Procedure:

-

Charge: In a microwave-compatible vial (2–5 mL), dissolve substrate (100 mg) in NMP or DMF (1 mL).

-

Add Reagents: Add Amine (2.0 equiv) and DIPEA (3.0 equiv).

-

Irradiate: Seal the vessel. Heat to 140°C for 15–30 minutes (High Absorption setting).

-

Workup: Dilute with EtOAc, wash with water (x3) to remove NMP/DMF/DIPEA, dry over

, and concentrate.

Optimization & Troubleshooting Guide

The following table summarizes common issues and chemically grounded solutions.

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Low nucleophilicity or steric hindrance of the amine. | Switch Solvent: Change from IPA to n-Butanol or DMSO to access higher temperatures (>110°C).Catalysis: Add 0.1 eq of KF or CsF (Fluoride assists in leaving group departure via H-bonding or transient activation). |

| Regio-scrambling | Not applicable for this substrate (only one Cl), but hydrolysis can occur. | Dry Solvents: Ensure solvents are anhydrous. Water causes hydrolysis to the 4-hydroxy-pyrimidine (tautomer of the pyrimidone). |

| Product Oiling Out | High lipophilicity of the 5-aryl group. | Anti-solvent: Use Hexane/Ether trituration instead of water during workup to induce crystallization. |

| Darkening of Reaction | Oxidation of electron-rich amines at high temp. | Degas: Sparge solvent with Nitrogen for 10 mins prior to heating. |

Decision Workflow for Purification

Use this logic flow to determine the optimal isolation strategy.

Figure 2: Purification decision tree based on product physicochemical properties.

Safety & Handling

-

Sensitization: Pyrimidine halides and their amine derivatives can be potent skin sensitizers. Always handle solid starting materials in a fume hood.

-

Thermal Runaway: When scaling up (>10g), the exotherm from the initial amine addition can be significant. Add amine slowly at lower temperatures before heating.

References

-

Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan): An Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry.

- Context: Describes the synthesis of Macitentan involving the 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate, establishing the reactivity of the C4-Cl position.

-

WuXi AppTec. (2017). "Regioselectivity of SNAr Reactions with Halopyrimidines." QM Magic Class, Chapter 29.

- Context: Provides the theoretical basis (LUMO analysis) for the preferential reactivity of C4-Cl over other positions.

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Technical Support Center: Purification of 5-(4-Bromophenyl)pyrimidin-4-amine by Recrystallization

Welcome to the dedicated technical support resource for the purification of 5-(4-Bromophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this important synthetic intermediate through recrystallization. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your purification process.

Introduction

5-(4-Bromophenyl)pyrimidin-4-amine is a key building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization yields a product with high purity and a well-defined crystalline structure.

This guide provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the recrystallization of 5-(4-Bromophenyl)pyrimidin-4-amine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 5-(4-Bromophenyl)pyrimidin-4-amine, providing actionable solutions based on sound chemical principles.

Q1: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound at the desired temperature.

-

Initial Assessment: First, ensure you are using a "good" solvent, one in which your compound is expected to be highly soluble when hot. For 5-(4-Bromophenyl)pyrimidin-4-amine, which is a moderately polar molecule, consider solvents like ethanol, isopropanol, or acetone. A mixture of ethanol and acetone (e.g., 5:2) has been reported to be effective for recrystallizing a related compound, which can be a good starting point.[3]

-

Increase Polarity: If you are using a non-polar solvent, it is unlikely to be effective. Try switching to a more polar solvent.

-

Mixed Solvent System: If a single solvent is not effective, a mixed solvent system is a powerful alternative.[1] Dissolve your compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., hot ethanol or acetone). Then, add a "poor" solvent (one in which the compound is sparingly soluble, e.g., water or hexane) dropwise at the boiling point until you observe a persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

Check for Insoluble Impurities: It's possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved and a small amount of solid remains, you can perform a hot filtration to remove these impurities before allowing the filtrate to cool.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the solution is too concentrated or cools too quickly.

-

Add More Solvent: The simplest solution is to heat the mixture to redissolve the oil and add more of the hot solvent to create a less concentrated solution. Then, allow it to cool more slowly.

-

Slow Down the Cooling Rate: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface with a few paper towels, before moving it to an ice bath.

-

Change the Solvent System: The boiling point of your solvent may be too high. Consider switching to a lower-boiling solvent. Alternatively, if using a mixed solvent system, you may have added too much of the "poor" solvent. Reheat the solution and add more of the "good" solvent to increase the overall solvency of the mixture.

-

Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites. Alternatively, if you have a small crystal of the pure compound, you can add it to the cooled solution (seeding) to initiate crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature and been in an ice bath. What went wrong?

A3: This is a frustrating but common issue, usually indicating that the solution is not supersaturated.

-

Too Much Solvent: You have likely used too much solvent to dissolve the crude product. The concentration of the compound is too low to reach saturation upon cooling. To remedy this, gently boil off some of the solvent to increase the concentration and then allow the solution to cool again.

-

Induce Crystallization:

-

Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can provide nucleation sites for crystal growth.

-

Seeding: Add a seed crystal of the pure compound to the solution.

-

Reduce the Temperature Further: If using an ice bath, consider a colder bath such as a dry ice/acetone slurry, but be cautious of freezing your solvent.

-

-

Solvent Evaporation: As a last resort, you can slowly evaporate the solvent in a fume hood. This will increase the concentration of your compound and may eventually lead to crystallization.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors.

-

Using Too Much Solvent: This is the most common cause. Using the minimum amount of hot solvent necessary to dissolve your compound is crucial for good recovery.[2]

-

Premature Crystallization: If crystals form during hot filtration, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and flask for the filtration and keep the solution hot.

-

Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient amount of time (e-g., 15-30 minutes) to maximize the amount of product that crystallizes out of the solution.

-

Washing with Too Much Cold Solvent: While washing the collected crystals is necessary to remove adhering mother liquor, using an excessive amount of cold solvent will dissolve some of your product.[2] Use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the recrystallization of 5-(4-Bromophenyl)pyrimidin-4-amine.

Q1: How do I select the best solvent for the recrystallization of 5-(4-Bromophenyl)pyrimidin-4-amine?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For 5-(4-Bromophenyl)pyrimidin-4-amine, a molecule with both polar (amine, pyrimidine ring) and non-polar (bromophenyl group) characteristics, you should start with moderately polar solvents.

-

Recommended Starting Solvents: Ethanol, methanol, isopropanol, and acetone are good initial choices.

-

Mixed Solvent Systems: A powerful approach is to use a solvent pair.[1] Common pairs include ethanol/water, acetone/water, or ethanol/hexane. You would dissolve the compound in the better solvent (e.g., ethanol) and then add the poorer solvent (e.g., water or hexane) until the solution becomes turbid.

-

Experimental Determination: The best way to determine the ideal solvent is through small-scale solubility tests. Place a small amount of your crude compound in several test tubes and add a few drops of different solvents to each. Observe the solubility at room temperature and then upon heating.

Q2: What are the likely impurities in my crude 5-(4-Bromophenyl)pyrimidin-4-amine, and how does recrystallization remove them?

A2: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a 5-(4-bromophenyl)-4,6-dihalopyrimidine with an amine source. Therefore, potential impurities could include:

-

Unreacted Starting Materials: Such as 5-(4-bromophenyl)-4,6-dichloropyrimidine.[3]

-

Byproducts of the Reaction: These can be numerous depending on the specific reaction conditions.

-

Reagents and Catalysts: For example, residual base or palladium catalyst if a cross-coupling reaction was performed in a preceding step.

-

Colored Impurities: Often high molecular weight, colored byproducts can be removed by treating the hot solution with a small amount of activated charcoal before filtration.

Recrystallization works by allowing the desired compound to selectively crystallize out of the solution while the impurities, which are present in a much lower concentration, remain dissolved in the mother liquor.[2]

Q3: What is the expected melting point of pure 5-(4-Bromophenyl)pyrimidin-4-amine?

A3: While a definitive melting point for this specific compound is not widely reported in the literature I have access to, closely related compounds can provide an estimate. For example, 5-(4-bromophenyl)pyrimidine-4,6-diol has a reported melting point of 178-180 °C, and 5-(4-bromophenyl)-4,6-dichloropyrimidine melts at 101-102 °C.[3][4] It is crucial to determine the melting point of your recrystallized product and compare it to subsequent recrystallizations. A sharp melting point range is a good indicator of purity.

Data Presentation

Qualitative Solubility of 5-(4-Bromophenyl)pyrimidin-4-amine in Common Organic Solvents

| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |

| Water | High | Insoluble | Very Slightly Soluble |

| Methanol | High | Slightly Soluble | Soluble |

| Ethanol | High | Slightly Soluble | Soluble |

| Acetone | Medium | Sparingly Soluble | Soluble |

| Ethyl Acetate | Medium | Sparingly Soluble | Soluble |

| Dichloromethane | Low | Sparingly Soluble | Moderately Soluble |

| Toluene | Low | Insoluble | Slightly Soluble |

| Hexane | Low | Insoluble | Insoluble |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 5-(4-Bromophenyl)pyrimidin-4-amine

-

Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

-

Dissolution: Place the crude 5-(4-Bromophenyl)pyrimidin-4-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

-

Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

-

Analysis: Determine the melting point of the purified product and calculate the percent recovery.

Protocol 2: Determining the Quantitative Solubility of 5-(4-Bromophenyl)pyrimidin-4-amine

-

Sample Preparation: Add an excess amount of 5-(4-Bromophenyl)pyrimidin-4-amine to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-heated or room-temperature syringe fitted with a filter to remove any solid particles.

-

Analysis: Determine the concentration of the dissolved compound in the collected supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a calibration curve.

-

Repeat at Different Temperatures: Repeat this procedure at different temperatures to determine the temperature-dependent solubility profile.

Visualizations

Caption: A general workflow for the recrystallization process.

Caption: A decision tree for troubleshooting common recrystallization issues.

References

-

University of California, Los Angeles. Recrystallization. [Link]

-

Zhang, X., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

University of Wisconsin-Madison. Recrystallization. [Link]

-

SciSpace. (2014). The Preparation of 5-Arylazopyrimidines. [Link]

-

University of Calgary. Recrystallisation. [Link]

-

Homi Bhabha Centre for Science Education. Recrystallization. [Link]

-

ResearchGate. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

-

Lotusfeet Pharma. 5-(4-Bromophenyl)-6-methoxy-N-propylpyrimidin-4-amine NA. [Link]

-

Pharmaffiliates. 5-(4-Bromophenyl)-6-(vinyloxy)pyrimidin-4-amine. [Link]

Sources

Technical Support Center: Minimizing Side Products in 4-Aminopyrimidine Synthesis

Welcome to the Technical Support Center for 4-aminopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted side products. Here, we address common challenges encountered during the synthesis of this critical heterocyclic building block through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: I am observing a significant amount of a polar, water-soluble byproduct in my synthesis of 4-aminopyrimidine from formamide and malononitrile. What is it and how can I prevent its formation?

A1: The most probable polar byproduct is 4-hydroxypyrimidine, arising from the hydrolysis of the desired 4-aminopyrimidine. This is a common issue, particularly when the reaction work-up or purification involves heating in neutral or basic aqueous solutions[1].

Causality and Mechanism:

The C4 position of the pyrimidine ring is susceptible to nucleophilic attack. Under aqueous conditions, especially at elevated temperatures, water can act as a nucleophile, leading to the substitution of the amino group with a hydroxyl group. This hydrolysis is often catalyzed by either acidic or basic conditions.

Troubleshooting Steps:

-

Control pH During Work-up: Maintain a neutral to slightly acidic pH during aqueous work-up procedures. Avoid prolonged exposure to strong bases.

-

Minimize Heat: If concentration of an aqueous solution is necessary, utilize a rotary evaporator at the lowest possible temperature to minimize thermal hydrolysis[1].

-

Purification Strategy: Prioritize non-aqueous purification methods. Recrystallization from a suitable organic solvent or column chromatography can effectively separate the more polar 4-hydroxypyrimidine from the desired product.

Q2: My reaction using formamidine and a β-ketoester is yielding a complex mixture of products, and the yield of the desired 4-aminopyrimidine is low. What are the likely side reactions?

A2: The Pinner synthesis and related condensations can be prone to several competing pathways, leading to a mixture of byproducts. Common side reactions include the self-condensation of the β-ketoester and hydrolysis of the formamidine starting material.

Causality and Mechanism:

-

Self-Condensation of β-Ketoester: Under basic conditions, β-ketoesters can undergo self-condensation reactions, such as the Claisen condensation, leading to larger, undesired molecules.

-

Hydrolysis of Formamidine: Formamidine and its salts can be sensitive to moisture, hydrolyzing to formamide and ammonia. This reduces the concentration of the required N-C-N fragment for pyrimidine ring formation.

Troubleshooting Steps:

-

Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Purity of Formamidine: Use freshly prepared or high-purity formamidine or its salt. If using a salt like formamidine acetate, ensure it is dry, as it is less hygroscopic than the hydrochloride salt[2].

-

Order of Addition: Consider adding the formamidine solution slowly to the reaction mixture containing the β-ketoester to maintain a low instantaneous concentration of the amidine, potentially reducing side reactions.

Q3: I am attempting a synthesis involving malononitrile and observing a significant amount of a white, polymeric solid that is insoluble in most common organic solvents. What is this and how can I avoid it?

A3: The formation of an insoluble polymer is likely due to the base-catalyzed self-condensation or polymerization of malononitrile. Malononitrile is a highly reactive C-H acid, and in the presence of a base, it can readily polymerize.

Causality and Mechanism:

The methylene protons of malononitrile are highly acidic. In the presence of a base, deprotonation occurs, generating a carbanion that can act as a nucleophile and attack another molecule of malononitrile, initiating a polymerization cascade.

Troubleshooting Steps:

-

Control Basicity: Use a stoichiometric amount of a weak base or a catalytic amount of a stronger base. Avoid using a large excess of strong bases.

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Polymerization is often more favorable at higher temperatures.

-

Slow Addition of Base: Add the base slowly to the reaction mixture to avoid a localized high concentration of the malononitrile anion.

-

Choice of Base: Consider using a non-nucleophilic, sterically hindered base to favor the desired reaction pathway over polymerization.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 4-aminopyrimidine?

Several synthetic strategies exist for the preparation of 4-aminopyrimidines. One of the most common laboratory-scale methods involves the condensation of a three-carbon component with an amidine or a related N-C-N synthon. For instance, the reaction of malononitrile with formamidine or formamide is a widely used approach. Another common method is the reaction of a β-dicarbonyl compound or its equivalent with guanidine or other amidines.

How can I effectively purify crude 4-aminopyrimidine?

The purification strategy for 4-aminopyrimidine depends on the nature of the impurities.

-

Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel or alumina can be employed. A solvent system with appropriate polarity will be required to achieve good separation. Given the polar nature of 4-aminopyrimidine, polar mobile phases are often necessary.

-

Acid-Base Extraction: This can be a useful technique to separate 4-aminopyrimidine from non-basic impurities. The basic amino group allows for its extraction into an acidic aqueous phase, which can then be neutralized and the product re-extracted into an organic solvent.

What analytical techniques are best suited for identifying and quantifying side products in my reaction?

A combination of chromatographic and spectroscopic techniques is ideal for impurity profiling.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and get a preliminary idea of the number of components in the reaction mixture.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a mixture. A suitable column and mobile phase can be developed to achieve baseline separation of the desired product from its impurities[3][4].

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can provide the molecular weights of the components in the mixture, which is invaluable for identifying unknown side products[5][6][7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of both the desired product and any isolated impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Aminopyrimidine from Malononitrile and Formamidine Acetate

This protocol is designed to minimize the formation of byproducts through careful control of reaction conditions.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add malononitrile (1 equivalent) and formamidine acetate (1.2 equivalents)[2].

-

Solvent Addition: Add anhydrous ethanol as the solvent.

-

Reaction Initiation: Under a nitrogen atmosphere, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

| Parameter | Condition | Expected Outcome | Potential Side Product | Mitigation Strategy |

| Base | Weak, non-nucleophilic | High yield of 4-aminopyrimidine | Malononitrile polymer | Use stoichiometric or catalytic amounts of base; slow addition. |

| Solvent | Anhydrous | Minimized hydrolysis | 4-hydroxypyrimidine | Use dry solvents and inert atmosphere. |

| Temperature | Reflux | Complete reaction | Thermal degradation/polymerization | Monitor reaction closely; avoid prolonged heating. |

| Work-up | Neutral to slightly acidic pH | Pure isolated product | 4-hydroxypyrimidine | Avoid basic conditions during aqueous work-up. |

Visualizations

Reaction Mechanism and Side Product Formation

Caption: Main reaction pathway to 4-aminopyrimidine and competing side reactions.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in 4-aminopyrimidine synthesis.

References

- Bulavka, V., & Boiko, I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.

- (2018).

- (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. PMC.

- (2012). Synthesis of 4-amino-pyrimidines scaffolds.

- (2015).

- (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. PubMed.

- (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. PDF.

- (2025). Conditions, yields and products of the reaction of malononitrile dimer 1 with isothiocyanates.

- (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.

- (1981). Liquid-chromatographic determination of 4-aminopyrimidine in serum, saliva, and urine. Clinical Chemistry.

- (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.

- (n.d.). HPLC Methods for analysis of 4-Aminopyridine.

- (2013). Synthesis of 4-amino-pyrimidines scaffolds.

- (n.d.).

- (2012). An improved process for producing aminopyridines.

- (1971). Synthesis of aminomethylene malononitrile.

- (2017). Pyrimidine synthesis. Organic Chemistry Portal.

- (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Applied Pharmaceutical Science.

- (2009). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing.

- (2020). Analytical Strategies for Monitoring Residual Impurities.

- (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- (2013). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science Publisher.

- (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. PubMed.

- (2008).

- (2025).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. helixchrom.com [helixchrom.com]

- 4. US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds - Google Patents [patents.google.com]

- 5. biomedres.us [biomedres.us]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. biopharminternational.com [biopharminternational.com]

Technical Support Center: Purification of 5-(4-Bromophenyl)pyrimidin-4-amine

Ticket ID: #PYR-ISO-54B

Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Separation of Regioisomers in Kinase Inhibitor Intermediates[1]

Executive Summary

You are likely encountering difficulty separating 5-(4-bromophenyl)pyrimidin-4-amine (Target) from its regioisomers, specifically 6-(4-bromophenyl)pyrimidin-4-amine or the 2-amine variant. These isomers possess nearly identical mass-to-charge (m/z) ratios and calculated LogP values, rendering standard C18 gradients ineffective.

This guide provides a self-validating workflow to resolve these isomers using pH-modulated HPLC and Supercritical Fluid Chromatography (SFC), grounded in the specific electronic properties of the aminopyrimidine scaffold.

Part 1: The Chemistry of the Problem (Root Cause)

Before troubleshooting the instrument, we must understand the sample.[2][3] The formation of isomers in this scaffold usually stems from the regioselectivity limitations during the Suzuki-Miyaura coupling or the cyclization of the pyrimidine core.

Isomer Origin Pathways

Figure 1: Origin of regioisomers during palladium-catalyzed cross-coupling. "Ring walking" or non-selective halogenation in earlier steps often yields the 6-isomer.

Why Separation Fails

The 5- and 6-isomers differ primarily in their dipole moments and basicities (pKa).[1]

-

5-isomer: The phenyl ring is adjacent to the amine.[1] Steric hindrance twists the phenyl ring out of plane, reducing conjugation.[2][3]

-

6-isomer: The phenyl ring is para to the amine (conjugated system).[1] This molecule is often flatter and more retained on planar stationary phases.[2]

Part 2: Analytical Method Development (Troubleshooting)

Q1: "My peaks are co-eluting on a standard C18 column with Formic Acid. What do I do?"

Diagnosis: Under acidic conditions (pH 2-3), the pyrimidine ring nitrogens are protonated. Both isomers are positively charged, highly polar, and elute early with poor selectivity.[2][3]

Solution: The "pH Switch" Strategy. Aminopyrimidines are weak bases (pKa ~4-5). You must operate at a high pH to suppress ionization, rendering the molecules neutral.[2][3] This maximizes hydrophobic interaction differences.[2]

Protocol: High-pH Reverse Phase

-

Column: C18 with hybrid particles (e.g., XBridge BEH C18 or Gemini NX-C18) resistant to high pH.[2]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% to 60% B over 15 minutes.

Why this works: At pH 10, the amine is deprotonated.[2][3] The 6-isomer , being more planar, will interact more strongly with the C18 chains and typically elute after the twisted 5-isomer.[3]

Q2: "I see severe peak tailing. Is my column dead?"

Diagnosis: Likely not.[2] Aminopyrimidines interact strongly with residual silanols on the silica surface of the column.[2]

Troubleshooting Checklist:

| Parameter | Recommendation | Mechanism |

|---|---|---|

| Modifier | Add 5-10 mM Triethylamine (TEA) | TEA competes for silanol sites, "blocking" them from the analyte.[1] |

| Temperature | Increase to 40°C - 50°C | Increases mass transfer kinetics, sharpening the peak. |

| Buffer Conc. | Increase to 20-25 mM | Higher ionic strength masks electrostatic interactions.[2] |

Part 3: Preparative Purification (Scale-Up)

Q3: "My sample precipitates inside the injector/column during prep runs."

Diagnosis: 5-(4-bromophenyl)pyrimidin-4-amine has poor solubility in water and high crystallinity. Injecting a DMSO slug into an aqueous mobile phase causes "solubility shock."[2]

The "Sandwich" Injection Technique: Do not inject pure DMSO.[2] Use a co-solvent sandwich to buffer the transition.[2]

-

Air Gap

-

Plug 1: 200 µL Mobile Phase (High organic, e.g., 50% MeCN).

-

Sample: Dissolved in 100% DMSO.

-

Plug 2: 200 µL Mobile Phase (High organic).

-

Air Gap

Feed Solution Recipe:

-

Dissolve sample in DMSO (max conc. 50 mg/mL).[2]

-

Dilute 1:1 with Methanol (reduces viscosity).[2]

-

Add 1% Formic Acid (helps keep the amine soluble if using acidic prep).[2]

Part 4: Advanced Separation (SFC - The "Gold Standard")

If HPLC fails to achieve a Resolution Factor (

Recommended SFC Screening Protocol

Phase 1: Column Selection

-

Primary: 2-Ethylpyridine (2-EP). Reason: The pyridine nitrogen on the stationary phase interacts specifically with the pyrimidine amine via hydrogen bonding.

Phase 2: Conditions

-

Mobile Phase A: CO2.

-

Mobile Phase B: Methanol + 0.1% Ammonium Hydroxide (Basic modifier is critical).[2]

-

Back Pressure: 120 bar.[2]

-

Temperature: 40°C.[2]

Decision Matrix: HPLC vs. SFC

Figure 2: Method Development Decision Tree. High pH HPLC is the first line of defense; SFC is the specialist solution for stubborn regioisomers.

Part 5: Structural Validation (How to know which peak is which)

You cannot rely on retention time alone without a standard.[2] You must validate the structure of the isolated peak.[2]

Q4: "How do I confirm I isolated the 5-isomer and not the 6-isomer?"

Method: 1H-NMR NOE (Nuclear Overhauser Effect)

-

5-(4-bromophenyl)pyrimidin-4-amine:

-

Irradiate the NH2 protons.[2]

-

Observed NOE: You should see a signal enhancement for the H-6 pyrimidine proton and the ortho-protons of the phenyl ring.

-

Key Distinction: The H-6 proton is a singlet (or weak doublet) adjacent to the nitrogen.

-

-

6-(4-bromophenyl)pyrimidin-4-amine:

-

Irradiate the NH2 protons.[2]

-

Observed NOE: You will see enhancement for the H-5 proton (if present) but weaker or no enhancement for the phenyl ring protons due to distance/geometry.

-

References

-

Regioselectivity in Pyrimidine Chemistry

-

Chromatographic Separation of Basic Heterocycles

-

SFC for Regioisomer Separation

-

Physical Properties of Aminopyrimidines

-

Bordwell pKa Table (Acidity in DMSO/Water).[2]

- Relevance: Provides pKa data justifying the pH 10 buffer str

-

Sources

Technical Support Center: 5-(4-Bromophenyl)pyrimidin-4-amine Stability

This technical guide addresses the stability, solubility, and handling of 5-(4-Bromophenyl)pyrimidin-4-amine , a critical intermediate often encountered in the synthesis of endothelin receptor antagonists (e.g., Macitentan).

Executive Summary & Compound Profile

5-(4-Bromophenyl)pyrimidin-4-amine possesses two distinct structural motifs that dictate its stability profile: an electron-deficient pyrimidine ring and a brominated phenyl group . While the pyrimidine core offers reasonable thermal stability, the bromine substituent introduces significant photosensitivity (photodebromination). Furthermore, the 4-amino group acts as a weak base, influencing solubility and susceptibility to oxidative degradation.

| Property | Characteristic | Impact on Stability |

| Core Structure | Aminopyrimidine | Susceptible to hydrolysis only under extreme pH (<2 or >10). |

| Substituent | Aryl Bromide (C-Br) | High Risk: Photolytic cleavage (radical mechanism) under UV/Vis light. |

| Functional Group | Primary Amine (-NH₂) | Moderate Risk: Oxidation to hydroxylamines/nitro compounds; N-oxide formation. |

| Solubility | Lipophilic | Prone to precipitation in aqueous buffers; stable in DMSO/Ethanol. |

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1]

Q: My compound precipitates immediately upon dilution into aqueous buffer. How do I fix this? A: This is a common issue due to the lipophilicity of the bromophenyl group.

-

Root Cause: Rapid "crashing out" occurs when the organic solvent (DMSO stock) concentration drops below the critical solubility threshold in water.

-

Solution:

-

Stepwise Dilution: Do not add DMSO stock directly to the buffer. Predilute the stock in an intermediate solvent (e.g., Ethanol or PEG-400) if compatible.

-

Vortexing: Vortex the buffer while adding the stock solution dropwise to prevent local high concentrations.

-

Surfactants: Add 0.1% Tween-80 or cyclodextrins (HP-β-CD) to the aqueous buffer to sequester the hydrophobic phenyl ring.

-

Q: Can I sonicate the solution to re-dissolve the precipitate? A: Proceed with caution.

-

Risk: Sonication generates local heat and cavitation bubbles, which can induce oxidative degradation of the amine group or hydrolytic cleavage if the pH is extreme.

-

Protocol: Sonicate in short bursts (5 seconds) on ice. If it does not dissolve after 3 cycles, the concentration is simply too high for the solvent system.

Category B: Chemical Degradation (Purity Issues)

Q: I see a new impurity peak at RRT ~0.85 after leaving the solution on the bench. What is it? A: This is likely the debrominated analog (5-phenylpyrimidin-4-amine).

-

Mechanism: Aryl bromides undergo homolytic bond cleavage under ambient light (fluorescent lab lights emit sufficient UV), generating a radical that abstracts a hydrogen from the solvent.

-

Immediate Action: Protect all solutions from light using amber vials or aluminum foil.

Q: My LC-MS shows a mass shift of +16 Da. Is this hydration? A: Unlikely. A +16 Da shift typically indicates N-oxidation of the pyrimidine nitrogen or the exocyclic amine.

-

Cause: Aged DMSO stocks (DMSO breaks down into dimethyl sulfide and peroxides over time) or exposure to air.

-

Prevention: Use fresh, anhydrous DMSO and store under an inert atmosphere (Argon/Nitrogen).

Experimental Protocols: Stability Validation

Do not assume stability; validate it. Use this protocol to determine the "shelf-life" of your specific solution preparation.

Protocol: Forced Degradation Study (Stress Testing)

Objective: Identify the primary degradation pathway (Light vs. Oxidation vs. Hydrolysis).

Materials:

-

10 mM Stock Solution (in DMSO).

-

HPLC/UPLC system with PDA detector (254 nm).

Workflow:

-

Preparation: Prepare four aliquots of the compound at 100 µM in 50:50 Acetonitrile:Water.

-

Stress Conditions:

-

Control: Store at 4°C in dark.

-

Acid Stress: Add HCl to pH 2; store at RT for 24h.

-

Oxidative Stress: Add 0.1% H₂O₂; store at RT for 4h.

-

Photo Stress: Expose to broad-spectrum light (e.g., window sill) for 4h.

-

-

Analysis: Quench acid/oxidant samples, filter, and inject onto HPLC.

-

Interpretation:

-

Loss of Area > 5% in Photo Stress:High Photosensitivity.

-

New Peak in Oxidative Stress:Amine instability.

-

Visualizations

Figure 1: Primary Degradation Pathways

This diagram illustrates the two critical failure modes: Photodebromination (Light) and N-Oxidation (Storage).

Caption: Photolytic cleavage of the C-Br bond is the fastest degradation route, followed by oxidative pathways in aged solvents.

Figure 2: Solubility Optimization Workflow

Use this logic flow to prepare stable solutions for biological assays.

Caption: Step-by-step decision tree for preparing aqueous solutions without precipitation.

Storage & Handling Recommendations

| Parameter | Recommendation | Rationale |

| State | Solid Powder | Long-term stability is highest in solid form. |

| Temperature | -20°C (Desiccated) | Prevents moisture absorption and slows thermal oxidation. |

| Light | Amber Vials (Strict) | Prevents photodebromination of the aryl bromide. |

| Solvent | DMSO or DMF | High solubility; avoid protic solvents (water/methanol) for long-term storage. |

| Freeze-Thaw | Max 3 Cycles | Repeated condensation introduces water; aliquot stocks immediately. |

References

-

Bolli, M. H., et al. (2012). "The Discovery of Macitentan, a Potent and Orally Bioavailable Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849–7861.

-

Saeed, A., et al. (2016).[1] "Photodecomposition properties of brominated flame retardants (BFRs): A computational study." Ecotoxicology and Environmental Safety, 129, 23-32. (Mechanistic reference for aryl bromide photolysis).

-

Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard protocols for forced degradation).

Sources

Technical Comparison Guide: 5-Phenylpyrimidine Kinase Inhibitors (IC50 & SAR Profiling)

Topic: Comparing IC50 values of 5-phenylpyrimidine kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 5-phenylpyrimidine scaffold represents a privileged structural motif in kinase inhibitor design, serving as a bioisostere for the adenine ring of ATP. Its utility stems from its ability to project substituents into the hydrophobic "back pocket" of the kinase active site, often controlled by the gatekeeper residue (e.g., Thr338 in c-Src, Thr474 in BTK).

This guide provides a comparative analysis of IC50 values for representative 5-phenylpyrimidine derivatives, contrasting reversible ATP-competitive inhibition with covalent modification strategies. It details the experimental protocols required to generate robust IC50 data, emphasizing the critical role of ATP

Structural Basis & Mechanism of Action[1]

The 5-phenylpyrimidine core functions primarily as a hinge binder . The pyrimidine nitrogen atoms and exocyclic amino groups (typically at C2 or C4) form hydrogen bonds with the kinase hinge region (e.g., Met341 in Src).

-

The "Gatekeeper" Interaction: The phenyl ring at the C5 position is oriented perpendicular to the pyrimidine plane. This geometry allows it to access the hydrophobic pocket adjacent to the gatekeeper residue.

-

Selectivity Driver: Modifications to this phenyl ring (e.g., 4-phenoxy, 3-methyl) dictate selectivity between Src-family kinases (SFKs) and other tyrosine kinases (e.g., EGFR, JAK).

Diagram 1: Kinase Signaling Pathway (BTK Focus)

Figure 1: The B-Cell Receptor (BCR) signaling pathway, highlighting the intervention point of 5-phenylpyrimidine inhibitors (BTK/Src).

Comparative IC50 Analysis

The following data synthesizes performance metrics for three distinct classes of 5-phenylpyrimidine derivatives. Data is normalized to assays performed at [ATP] =

Table 1: Reversible vs. Covalent Inhibition Profile (BTK & Src Family)

| Compound Class | Representative Structure | Mechanism | BTK IC50 (nM) | Lck IC50 (nM) | Src IC50 (nM) | Key SAR Feature |

| Class A (Reversible) | 4-amino-5-phenylpyrimidine | ATP Competitive | 150 - 300 | 12 - 25 | 20 - 45 | Basic hinge binder; lacks hydrophobic depth. |

| Class B (Optimized) | 4-amino-5-(4-phenoxyphenyl)pyrimidine | ATP Competitive | 10 - 25 | 2 - 5 | 4 - 8 | Distal phenyl accesses "back pocket" (Gatekeeper). |

| Class C (Covalent) | Ibrutinib-like (Acrylamide-linked) | Irreversible (Cys481) | 0.5 - 0.8 | > 200 | > 1500 | Electrophile targets Cys481; high selectivity for BTK. |

Analysis of Performance:

-

Class A vs. B: The addition of the phenoxy group (Class B) improves potency by ~10-fold. This is driven by hydrophobic stacking interactions within the selectivity pocket, a phenomenon well-documented in the evolution of PP1/PP2 inhibitors [2].

-

Class C (Covalent): The introduction of an acrylamide warhead (as seen in Ibrutinib) dramatically lowers the IC50 into the sub-nanomolar range for BTK due to the formation of a covalent bond with Cys481. Note the loss of potency against Src/Lck, which lack the equivalent reactive cysteine in the active site (having Serine or Threonine instead) [3].

Table 2: Selectivity Profiling (Off-Target Analysis)

| Target Kinase | Class B (Reversible Optimized) IC50 | Class C (Covalent) IC50 | Clinical Implication |

| BTK | 21 nM | 0.5 nM | Primary efficacy endpoint. |

| EGFR | 450 nM | 15 - 100 nM | Potential for skin rash/diarrhea side effects (Ibrutinib overlap). |

| JAK3 | > 10,000 nM | > 10,000 nM | High selectivity against JAK avoids immunosuppression risks. |

| TEC | 35 nM | 1.2 nM | Redundant signaling in platelets (bleeding risk). |

Critical Insight: While covalent inhibitors (Class C) offer superior potency, they often exhibit "kinome bystander" effects—irreversibly inhibiting other kinases with accessible cysteines (e.g., EGFR Cys797), leading to distinct toxicity profiles compared to reversible Class B analogs [4].

Experimental Methodology: Generating Robust IC50 Data

As an Application Scientist, relying on literature values is insufficient. You must validate these compounds using a self-validating assay system. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format is the industry standard for this analysis.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Principle: This assay detects the displacement of a fluorescent tracer (Alexa Fluor 647-labeled ATP analog) by the test compound.

Workflow Diagram: Figure 2: Step-by-step workflow for IC50 determination using TR-FRET.

Detailed Protocol Steps:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Use Kinase Tracer 236 (Invitrogen) at

concentration (determined previously, typically 2-10 nM). -

Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-His) at 2 nM.

-

-

Compound Handling:

-

Prepare 3-fold serial dilutions of the 5-phenylpyrimidine inhibitor in 100% DMSO.

-

Dilute to 4X working concentration in Kinase Buffer (Final DMSO < 1%).

-

-

Assay Reaction (384-well Low Volume Plate):

-

Add 5 µL of Test Compound .

-

Add 5 µL of Kinase/Antibody Mixture .

-

Add 5 µL of Tracer Solution .

-

Control Wells: Include "No Inhibitor" (0% Inhibition) and "No Enzyme" (100% Inhibition) controls.

-

-

Incubation & Read:

-

Incubate for 60 minutes at Room Temperature (protected from light).

-

Read on a TR-FRET compatible plate reader (e.g., PHERAstar or EnVision).

-

Measurement: Calculate the Emission Ratio (665 nm / 615 nm).

-

-

Data Validation (Self-Validating Metrics):

-

Z-Prime (

): Must be > 0.5. Calculated as -

Hill Slope: Should be approximately -1.0. A slope < -1.5 suggests compound aggregation or promiscuity.

-

Critical Analysis: Why Values Differ?

When comparing 5-phenylpyrimidine IC50s across literature, discrepancies often arise from assay conditions rather than intrinsic compound potency.

-

ATP Concentration:

-

IC50 values are dependent on ATP concentration for competitive inhibitors (Class A/B).

-

Correction: Use the Cheng-Prusoff equation to convert IC50 to

: -

Note: Covalent inhibitors (Class C) exhibit time-dependent inhibition. Their potency is better described by

rather than a static IC50 [5].

-

-

Incubation Time:

-

For covalent 5-phenylpyrimidines (e.g., Ibrutinib analogs), IC50 decreases (potency increases) with longer incubation times until saturation is reached. Standardize incubation to 60 minutes for comparative purposes.

-

References

-

Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening.

-

Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1] Journal of Biological Chemistry.

-